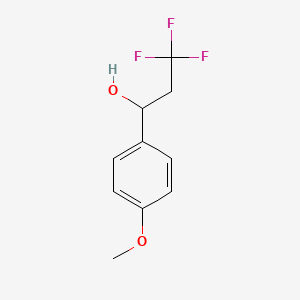
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol can be used in the production of specialty chemicals and materials with specific properties such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-one
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one
- 3,3,3-Trifluoro-1-propanol
Comparison:
- 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: The ketone analog of the compound, differing in its oxidation state and chemical behavior.
- 3,3,3-Trifluoro-1-propanol: Lacks the methoxyphenyl group, resulting in different physical and chemical properties.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5,9,14H,6H2,1H3 |
InChI Key |
ISLWLAWIVVMJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)





![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)



![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)
